molecular formula C10H13NOS B14051206 1-(4-Amino-2-(methylthio)phenyl)propan-2-one

1-(4-Amino-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14051206
M. Wt: 195.28 g/mol
InChI Key: GBAZGRCTSOSAKA-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroacetophenone and methylthiol.

    Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Thioether Formation: The amino group is then reacted with methylthiol to form the methylthio group.

    Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5,11H2,1-2H3

InChI Key

GBAZGRCTSOSAKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)N)SC

Origin of Product

United States

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